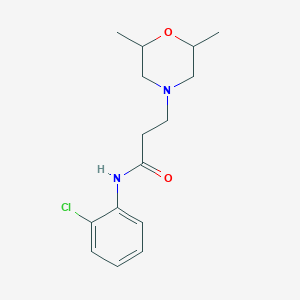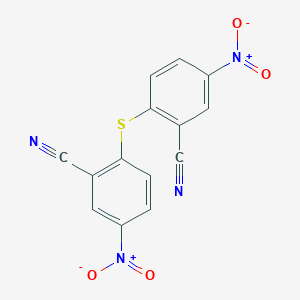![molecular formula C26H23N5O4 B10886470 6-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10886470.png)
6-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes methoxyphenyl groups, a pyrazolyl group, and an oxazolo[5,4-b]pyridine core, making it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves multiple steps, including the formation of the oxazolo[5,4-b]pyridine core and the subsequent attachment of the methoxyphenyl and pyrazolyl groups. Common synthetic routes may involve:
Formation of the Oxazolo[5,4-b]pyridine Core: This step typically involves cyclization reactions using appropriate precursors under controlled conditions.
Attachment of Methoxyphenyl Groups: This can be achieved through substitution reactions using methoxyphenyl halides and suitable catalysts.
Formation of the Pyrazolyl Group: This step may involve the reaction of hydrazines with diketones or other suitable precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxyphenyl groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper(I) iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Propiedades
Fórmula molecular |
C26H23N5O4 |
|---|---|
Peso molecular |
469.5 g/mol |
Nombre IUPAC |
6-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-5-methylpyrazol-3-yl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C26H23N5O4/c1-15-13-23(31(29-15)18-7-11-20(34-4)12-8-18)28-25(32)21-14-22(17-5-9-19(33-3)10-6-17)27-26-24(21)16(2)30-35-26/h5-14H,1-4H3,(H,28,32) |
Clave InChI |
OFVOBNHVUYIYOM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Bromophenoxy)-1-[4-(3-fluorobenzyl)piperazin-1-yl]ethanone](/img/structure/B10886392.png)
![1-(1-Benzylpiperidin-4-yl)-4-[(3-bromo-4-methoxyphenyl)methyl]piperazine](/img/structure/B10886394.png)
![N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)-2-({5-ethyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide](/img/structure/B10886400.png)
![4-[4-(4-chlorophenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoic acid](/img/structure/B10886402.png)

![4-{[4-(Pyrrolidin-1-yl)piperidin-1-yl]methyl}pyridine](/img/structure/B10886420.png)

![2-(Naphthalen-2-yloxy)-1-[4-(2-nitrobenzyl)piperazin-1-yl]ethanone](/img/structure/B10886433.png)
![(5Z)-2-(4-methylpiperazin-1-yl)-5-[4-(methylsulfanyl)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B10886444.png)
![2-ethyl-6-(piperazin-1-yl)-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine](/img/structure/B10886447.png)
![4-{5-[(E)-(2-carbamothioylhydrazinylidene)methyl]furan-2-yl}-2-chlorobenzoic acid](/img/structure/B10886450.png)
methanone](/img/structure/B10886453.png)
![3,4-dichloro-N'-{(E)-[3-(2-cyano-4-nitrophenoxy)phenyl]methylidene}benzohydrazide](/img/structure/B10886458.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B10886477.png)
